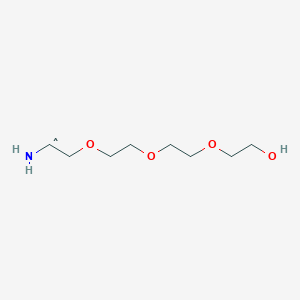
CID 71776321
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 71776321” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions and reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of CID 71776321 involves specific synthetic routes and reaction conditions. The preparation methods typically include:
Synthetic Routes: The compound is synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield of the compound.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chemical reactors and continuous processing techniques to achieve high yields and consistent quality.
Chemical Reactions Analysis
CID 71776321 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: Substitution reactions can occur in the presence of suitable nucleophiles or electrophiles, resulting in the replacement of specific functional groups within the molecule.
Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as solvents, catalysts, and temperature control, to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
CID 71776321 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its interactions with biological macromolecules and its potential effects on cellular processes.
Medicine: The compound has potential therapeutic applications and is investigated for its effects on specific molecular targets and pathways involved in disease processes.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of CID 71776321 involves its interaction with specific molecular targets and pathways. The compound exerts its effects through:
Molecular Targets: this compound binds to specific proteins or enzymes, modulating their activity and leading to downstream effects on cellular processes.
Pathways Involved: The compound can influence various signaling pathways, including those involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
CID 71776321 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups can be identified using databases like PubChem. These compounds may share some properties with this compound but differ in their specific interactions and applications.
Uniqueness: The unique properties of this compound, such as its specific binding affinity and reactivity, distinguish it from other similar compounds.
Properties
Molecular Formula |
C8H18NO4 |
|---|---|
Molecular Weight |
192.23 g/mol |
InChI |
InChI=1S/C8H18NO4/c9-1-3-11-5-7-13-8-6-12-4-2-10/h1,10H,2-9H2 |
InChI Key |
KCYUVKQBWNXNRK-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOC[CH]N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















